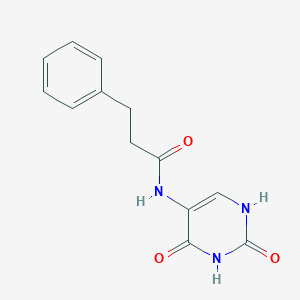

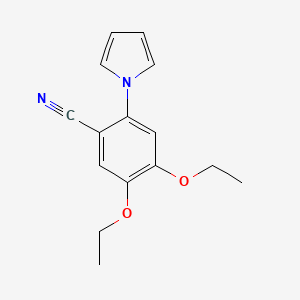

4,5-diethoxy-2-(1H-pyrrol-1-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrrole derivatives often involves multi-step processes, including cycloaddition reactions, domino reactions, and the use of specific scaffolds for functionalization. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates from pyridine-3-nitrile oxide demonstrates a method for synthesizing highly functionalized pyridin-3-yl derivatives, which may offer insights into similar approaches for synthesizing the target compound (Ruano, Fajardo, & Martín, 2005).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and NMR spectroscopy, is crucial for understanding the geometry, bond lengths, and angles of related compounds. For instance, the structural analysis of luminescent 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles revealed non-planar, unsymmetrical bent structures, which are significant for understanding the electronic and spatial arrangement of similar molecules (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).

Chemical Reactions and Properties

Chemical reactions, such as cyclization, pyrolysis, and substitution reactions, are common in the synthesis and functionalization of pyrrole derivatives. The pyrolysis of 4-aryl-5-amino-v-triazolines, leading to morpholinopyrroles, is an example of an unusual transformation that could be relevant for exploring the chemical reactivity of the target compound (Pocar, Trimarco, & Bombieri, 1998).

Physical Properties Analysis

Investigations into the physical properties, such as liquid crystalline behavior, optical properties, and phase transitions, are essential for understanding how the molecular structure affects the material characteristics. The study of liquid crystalline behavior and photophysical properties of benzonitrile derivatives provides valuable information on the relationship between molecular structure and physical properties (Ahipa et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electrochemical behavior, are crucial for the application and functionality of pyrrole derivatives. Density Functional Theory (DFT) calculations and experimental studies on the reactivity and stability of compounds, such as the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine, offer insights into the electronic structure and potential chemical behavior of related molecules (Halim & Ibrahim, 2022).

Scientific Research Applications

1. Selective Androgen Receptor Modulators (SARMs)

The synthesis and biological evaluation of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivatives, closely related to 4,5-diethoxy-2-(1H-pyrrol-1-yl)benzonitrile, have been explored as potential selective androgen receptor modulators (SARMs). These compounds exhibit anabolic effects on organs such as muscles and the central nervous system while having neutral effects on the prostate, demonstrating potential applications in treating conditions like muscle wasting diseases (Aikawa et al., 2017).

2. Dual Fluorescence in Intramolecular Charge Transfer

Research on 4-(1H-pyrrol-1-yl)benzonitrile (PBN), a derivative of 4,5-diethoxy-2-(1H-pyrrol-1-yl)benzonitrile, has shown that it exhibits dual fluorescence in weakly polar environments. This finding is significant in the field of photochemistry, as it helps in understanding the reaction mechanisms of donor-acceptor molecules under various conditions, including the influence of solvent polarity and temperature (Bohnwagner et al., 2016).

3. Electropolymerization and Conducting Polymers

A series of bis(pyrrol-2-yl) arylenes, which are structurally related to 4,5-diethoxy-2-(1H-pyrrol-1-yl)benzonitrile, have been investigated for their potential in creating conducting polymers through electropolymerization. These studies have implications for the development of materials with low oxidation potentials, offering potential applications in electronics and materials science (Sotzing et al., 1996).

4. Liquid Crystalline Behavior and Photophysical Properties

Research into 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, structurally similar to 4,5-diethoxy-2-(1H-pyrrol-1-yl)benzonitrile, has revealed interesting liquid crystalline behavior and photophysical properties. These compounds show potential for use in liquid crystal displays and other optical applications due to their ability to emit blue light and their distinct phase behaviors (Ahipa et al., 2014).

5. Potential in High-Contrast Electrochromic Devices

Dithienylpyrroles-based electrochromic polymers, including compounds similar to 4,5-diethoxy-2-(1H-pyrrol-1-yl)benzonitrile, have been synthesized and studied for their use in high-contrast electrochromic devices. These materials could be significant for the development of smart windows and display technologies (Su et al., 2017).

properties

IUPAC Name |

4,5-diethoxy-2-pyrrol-1-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-3-18-14-9-12(11-16)13(10-15(14)19-4-2)17-7-5-6-8-17/h5-10H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBMUWKLNOQUTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C#N)N2C=CC=C2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-diethoxy-2-(1H-pyrrol-1-yl)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6'-amino-2-methyl-3'-propyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B5545869.png)

![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B5545872.png)

![1-butyl-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5545885.png)

![9-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5545892.png)

![6-(3-methoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5545895.png)

![N-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5545903.png)

![N-(1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5545934.png)

![ethyl 4-[(dimethylamino)(3-fluorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5545935.png)

![3-(4-methoxy-3-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5545943.png)

![N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide](/img/structure/B5545963.png)

![4-[(4-bromobenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5545966.png)